1-Benzhydryl-3-(methylsulfonyl)azetidine

Overview

Description

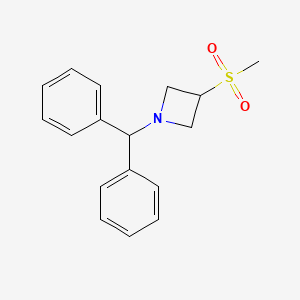

1-Benzhydryl-3-(methylsulfonyl)azetidine is an organic compound with the molecular formula C17H19NO2S It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-3-(methylsulfonyl)azetidine typically involves the reaction of benzhydryl chloride with azetidine in the presence of a base, followed by sulfonylation with methanesulfonyl chloride. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Benzhydryl-3-(methylsulfonyl)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

1-Benzhydryl-3-(methylsulfonyl)azetidine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(methylsulfonyl)azetidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 1-Benzhydryl-3-azetidinyl Methanesulfonate

- 1-Benzhydryl-azetidin-3-ol

- 1-Benzhydryl Azetidine

Uniqueness

1-Benzhydryl-3-(methylsulfonyl)azetidine is unique due to its specific sulfonyl functional group, which imparts distinct chemical reactivity and biological activity compared to other azetidine derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Biological Activity

1-Benzhydryl-3-(methylsulfonyl)azetidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the current knowledge regarding its biological activity, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

This compound features a unique azetidine ring structure, which is modified by a benzhydryl group and a methylsulfonyl substituent. These modifications are believed to enhance its pharmacological properties, influencing its interaction with biological targets.

The mechanism by which this compound exerts its effects is not fully elucidated. However, compounds with similar structures often interact with various biological molecules, potentially inhibiting enzymes or modulating receptor activity.

Potential Mechanisms:

- Enzyme Inhibition : The azetidine ring may facilitate binding to active sites of enzymes, affecting their catalytic activity.

- Receptor Modulation : The benzhydryl group could enhance binding affinity to specific receptors, influencing signal transduction pathways.

Biological Activity

Research has highlighted several biological activities associated with this compound:

Antitumor Activity

Preliminary studies suggest that derivatives of azetidine compounds exhibit antitumor properties. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Activity

There is emerging evidence that azetidine derivatives can exhibit antimicrobial properties. The presence of the methylsulfonyl group may contribute to enhanced bioactivity against certain bacterial strains.

Antimalarial Activity

Research into related compounds indicates potential antimalarial activity. For example, studies have demonstrated that azetidine-based structures can inhibit the growth of Plasmodium falciparum, the causative agent of malaria, suggesting a possible avenue for further exploration in antimalarial drug development.

Case Studies

Several case studies have investigated the biological activity of azetidine derivatives, including this compound:

- Antitumor Efficacy : A study evaluated the cytotoxic effects of azetidine derivatives on MDA-MB-231 breast cancer cells, revealing significant inhibition of cell viability at concentrations below 100 µg/mL.

- Antimicrobial Screening : Another study assessed the antibacterial activity against Staphylococcus aureus, showing promising results for compounds containing the methylsulfonyl group.

- In Vivo Antimalarial Studies : In vivo studies using rodent models demonstrated that certain azetidine derivatives significantly reduced parasitemia levels in mice infected with Plasmodium berghei.

Data Tables

Properties

IUPAC Name |

1-benzhydryl-3-methylsulfonylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c1-21(19,20)16-12-18(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIKJGOJWRBXBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.